molecular formula C18H32N2O4 B7885156 (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate

(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate

Cat. No.: B7885156
M. Wt: 340.5 g/mol
InChI Key: CBJFVEYNWKWTDZ-WLHGVMLRSA-N
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Description

(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo nonane core. The fumarate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of Isopentyl and Dimethyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Fumarate Salt: The final step involves the reaction of the diazabicyclo nonane derivative with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride: Similar structure but different salt form.

    (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane sulfate: Another salt form with different properties.

Uniqueness

The uniqueness of (1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate lies in its fumarate salt form, which enhances its stability and solubility compared to other salt forms. This makes it particularly suitable for certain applications where these properties are critical.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1,5-dimethyl-3-(3-methylbutyl)-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.C4H4O4/c1-12(2)5-6-16-10-13(3)7-14(4,11-16)9-15-8-13;5-3(6)1-2-4(7)8/h12,15H,5-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJFVEYNWKWTDZ-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CC(C1)(CNC2)C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1CC2(CC(C1)(CNC2)C)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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